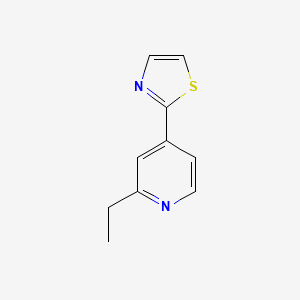

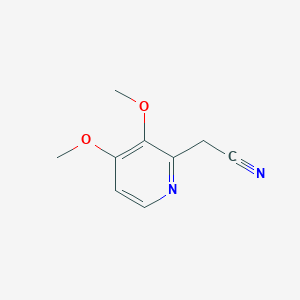

![molecular formula C20H12O B1627898 Dinaphtho[1,2-b:2',3'-d]furan CAS No. 239-90-7](/img/structure/B1627898.png)

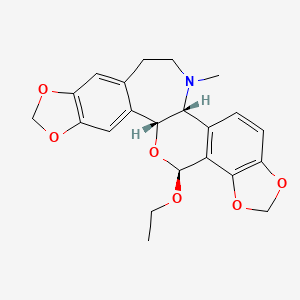

Dinaphtho[1,2-b:2',3'-d]furan

Übersicht

Beschreibung

Dinaphtho[1,2-b:2’,3’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 . The IUPAC Standard InChI is InChI=1S/C20H12O/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12H .

Molecular Structure Analysis

The molecular structure of Dinaphtho[1,2-b:2’,3’-d]furan can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Quantum chemical computations were carried out to determine the thermodynamic stability sequence of DNF isomers . The elution order and retention indices (I) of dinaphthofurans (DNFs) were obtained by GC–MS analysis .Physical And Chemical Properties Analysis

Dinaphtho[1,2-b:2’,3’-d]furan has a molecular weight of 268.3087 . Its molecular formula is C20H12O . The average mass is 268.309 Da and the monoisotopic mass is 268.088806 Da .Wissenschaftliche Forschungsanwendungen

Organic Semiconductor Material

Dinaphtho[1,2-b:2',3'-d]furan derivatives, such as those in the form of DNF-V, are notable for their high emission behavior in solid form. These derivatives are used in organic semiconductors, with alkylated DNF-V derivatives demonstrating high carrier mobility, making them suitable for applications like solution-crystallized transistors (Nakahara et al., 2014).

Molecular Synthesis and Optical Properties

The synthesis of dinaphtho[2,1-b;2',3'-d]furan-6-ol, a variety of butterfly-shaped derivatives, and their optical properties, particularly in relation to the dihedral angle formed by adjacent dinaphthofuran rings, has been a focus of research. This study contributes to our understanding of the structural properties of these compounds (Nakanishi et al., 2014).

Antimicrobial Activity

Dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives were synthesized and tested for antimicrobial activity against various microorganisms, including Salmonella typhimurium and Escherichia coli. This research contributes to the exploration of new antimicrobial agents (Kırılmış et al., 2009).

Endocrine Disruption and Tumor Promotion

Dinaphthofurans (DNFs) have been identified as potential contaminants in freshwater sediments and are studied for their toxic effects associated with endocrine disruption and tumor promotion. The study highlights the multiple biological effects of DNFs, including induction of aryl hydrocarbon receptor-mediated activity and potential tumor-promoting effects (Vondráček et al., 2004).

Synthesis and Electronic Properties

The synthesis of dinaphtho[2,1-b;1',2'-d]furan-12,13-diones and their electronic properties are of interest. These compounds are produced through photoaddition processes, and their formation mechanisms contribute to our understanding of photoinduced molecular transformations (Suginome et al., 1995).

Inhibition of Receptor Tyrosine Kinases

Dinaphtho[1,2-b;2',3'-d]furan-7,12-dione derivatives have been synthesized and evaluated for their inhibitory activities against receptor tyrosine kinases, making them relevant in cancer research and drug development (Lee et al., 2006).

Catalysis in Homogeneous Catalysis

Dinaphtho(c,e)(1,2)oxaphosphinines derived from dinaphthol have been synthesized and used as ligands in homogeneous catalysis. This demonstrates the applicability of dinaphthofurans in synthetic chemistry and catalysis (Shuklov et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c1-2-7-15-12-19-18(11-14(15)6-1)17-10-9-13-5-3-4-8-16(13)20(17)21-19/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFMGNUTUKSEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC4=CC5=CC=CC=C5C=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610657 | |

| Record name | Dinaphtho[1,2-b:2',3'-d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinaphtho[1,2-b:2',3'-d]furan | |

CAS RN |

239-90-7 | |

| Record name | Dinaphtho[1,2-b:2',3'-d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

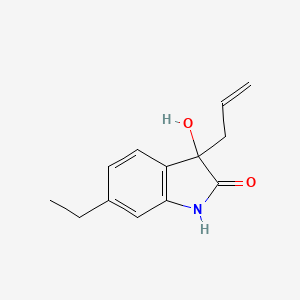

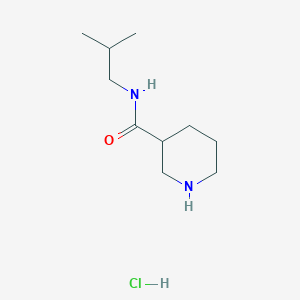

![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1627815.png)

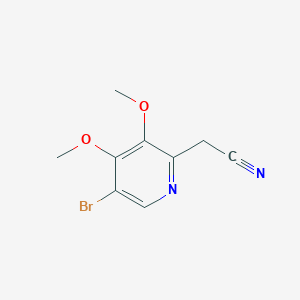

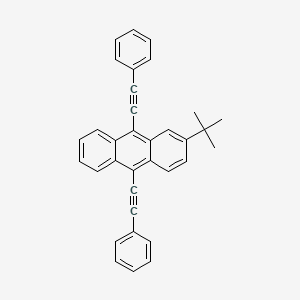

![2,2,2-trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1627822.png)

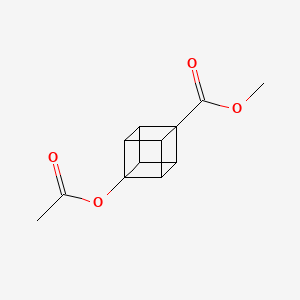

![4,7-Dichlorothieno[3,2-c]pyridine](/img/structure/B1627832.png)